molecular formula C21H20N6 B2517199 N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946203-43-6

N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2517199
CAS No.: 946203-43-6
M. Wt: 356.433
InChI Key: UDHVLVDMIYIAQA-UHFFFAOYSA-N
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Description

N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted at the N1, N4, and N6 positions. The N1 position is occupied by a phenyl group, while the N4 and N6 positions are substituted with a 4-methylphenyl and prop-2-en-1-yl (allyl) group, respectively. Its structural features, such as the electron-donating methyl group on the N4 aryl substituent and the reactive allyl group at N6, suggest unique physicochemical and pharmacological characteristics compared to analogs .

Properties

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHVLVDMIYIAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzamidine hydrochloride with chalcones in a KOH-ethanol system, leading to the formation of the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with substituted phenyl groups. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. The structural characteristics of this compound include:

  • Core Structure : A pyrazolo[3,4-d]pyrimidine framework, which is known for its biological activity.
  • Substituents : The presence of a prop-2-en-1-yl group and a 4-methylphenyl group enhances its lipophilicity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. For instance:

  • VEGFR Inhibition : Compounds within the same class have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in cancer therapy due to its role in angiogenesis. Studies demonstrate that these inhibitors can effectively reduce tumor growth by blocking blood supply to tumors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been widely studied for their ability to combat various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance antibacterial efficacy.

Anti-inflammatory Effects

Pyrazolo compounds are often explored for their anti-inflammatory properties. This compound may exhibit similar effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Neurological Applications

Recent studies suggest that pyrazolo derivatives could have neuroprotective effects. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Study on VEGFR Inhibition Demonstrated that similar compounds significantly reduced tumor size in animal models by inhibiting angiogenesis .
Antimicrobial Efficacy Showed effectiveness against multiple bacterial strains with minimal toxicity to human cells .
Anti-inflammatory Activity Highlighted the potential of pyrazolo derivatives in reducing inflammation in models of arthritis .

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs from the literature:

Substituent Effects on Physical Properties

Compound Name N4 Substituent N6/N3 Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility (µg/mL) Synthesis Method
N4-(4-Methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Methylphenyl Allyl (prop-2-en-1-yl) C22H21N7 383.45 Not reported Not reported Not specified
N4-(4-Methylbenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 4-Methylbenzyl Phenyl (N3) C20H18N6O 366.40 251–253 Not reported Microwave-assisted
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl C23H27N7O 417.50 Not reported Not reported Conventional reflux
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 Not reported 0.5 (pH 7.4) Not specified
N4,N6-Bis(isopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl C17H22N6 310.40 Not reported Not reported Not specified

Key Observations:

Substituent Bulk and Polarity:

  • The allyl group in the target compound introduces a reactive alkene moiety, which may enhance metabolic instability compared to saturated alkyl chains (e.g., ethyl in or methoxypropyl in ).
  • Bulky substituents like isopropyl () reduce solubility, whereas polar groups (e.g., methoxypropyl in ) may improve aqueous solubility.

Electron-withdrawing groups (e.g., chloro in ) could alter binding affinity to enzymes like kinases.

Synthetic Yields:

  • Microwave-assisted synthesis () achieves higher yields (84–86%) compared to conventional methods, though the target compound’s synthetic route is unspecified.

Structural and Spectroscopic Comparisons

  • NMR Data:

    • Compounds with para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) show distinct ^1H NMR signals for aromatic protons in the 7.0–8.5 ppm range, similar to N4-(4-methylbenzyl)-N3-phenyl derivatives (δ 7.2–8.3 ppm, ).
    • Allyl substituents (target compound) exhibit characteristic ^13C NMR peaks for sp² carbons at ~115–135 ppm, comparable to prop-2-en-1-yl groups in other heterocycles .
  • Melting Points:

    • Derivatives with rigid substituents (e.g., 4-methylbenzyl in ) have higher melting points (251–253°C) than those with flexible alkyl chains (e.g., 199–201°C for N4-(3-methoxyphenyl) in ).

Pharmacological Implications

  • Kinase Inhibition: N6-allyl groups may confer selectivity for ATP-binding pockets in kinases due to their ability to form covalent bonds with cysteine residues .
  • Solubility Limitations: The low solubility of chloro- and methyl-substituted derivatives (e.g., 0.5 µg/mL in ) highlights challenges in drug development, which could extend to the target compound.

Biological Activity

N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological activities based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C22H24N6
  • Molecular Weight : 372.5 g/mol
  • IUPAC Name : 6-N,6-N-diethyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • InChI Key : LJSQTRQLFVBJIV-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazine derivatives with pyrimidine precursors under controlled conditions using solvents such as ethanol or pyridine. This process often requires refluxing to ensure complete reaction .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and signaling pathways. It targets molecular pathways that are critical in cancer progression, making it a candidate for anticancer therapies. The compound binds to the active sites of enzymes, preventing substrate access and subsequent catalytic activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines including colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7). The IC50 values for these activities range from 22.7 to 40.75 µM .
Cell LineIC50 (µM)
HCT 11622.7
HepG230.5
MCF-740.75

The selectivity indices indicate minimal cytotoxic effects on normal cell lines, suggesting a favorable therapeutic window .

Mechanistic Insights

Molecular docking studies have demonstrated that the antiproliferative activity is likely due to the establishment of intermolecular hydrogen bonds between the pyrazolo[3,4-d]pyrimidines and DNA topoisomerase, a common target for anticancer agents . Additionally, compounds derived from pyrazolo[3,4-d]pyrimidines have been reported to inhibit various kinases involved in cancer signaling pathways .

Case Studies and Research Findings

Several case studies have been published that further elucidate the biological activity of related pyrazolo[3,4-d]pyrimidines:

  • EGFR Inhibition : A study found that certain derivatives exhibited potent inhibitory activity against epidermal growth factor receptor (EGFR), with IC50 values as low as 0.016 µM against wild-type EGFR . This highlights the potential for developing targeted therapies for cancers driven by EGFR mutations.
  • Cell Cycle Arrest : Flow cytometric analyses indicated that some derivatives can induce apoptosis and arrest the cell cycle at S and G2/M phases, further supporting their role as anticancer agents .
  • Diverse Biological Activities : Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been shown to possess anti-inflammatory and antimicrobial properties . This broad spectrum of activity suggests potential applications in treating various diseases beyond cancer.

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